N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide
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Overview
Description
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide is a complex organic compound that features a thiazole ring fused with a pyridine ring and a trichlorophenoxyacetamide moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. The process may include the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine derivative through a cyclization reaction.
Attachment of Trichlorophenoxyacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole.
Pyridine Derivatives: Compounds like 4-aminopyridine and 2-chloropyridine.
Uniqueness
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenoxy)acetamide is unique due to its combined thiazole and pyridine rings, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O2S/c17-10-5-12(19)14(6-11(10)18)24-7-15(23)22-16-21-13(8-25-16)9-1-3-20-4-2-9/h1-6,8H,7H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSRVRIFTXJVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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